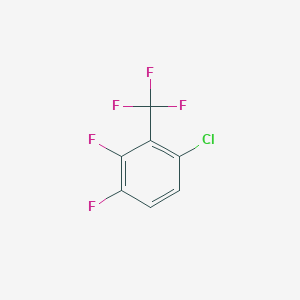

6-Chloro-2,3-difluorobenzotrifluoride

Descripción

Propiedades

IUPAC Name |

1-chloro-3,4-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETMTNZSWMUANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Physicochemical Characterization of 6-Chloro-2,3-difluorobenzotrifluoride: Boiling Point and Density

Introduction: The Significance of Fundamental Physicochemical Properties in Drug Discovery and Development

In the landscape of modern pharmaceutical research, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific investigation. Among the earliest and most critical steps in this process is the thorough characterization of the compound's fundamental physicochemical properties. For novel halogenated benzotrifluorides, such as 6-Chloro-2,3-difluorobenzotrifluoride (CAS No. 1208076-15-6), a precise understanding of properties like boiling point and density is not merely academic.[1] These parameters are foundational to nearly every subsequent stage of development, from synthesis and purification to formulation and quality control.

This technical guide provides an in-depth exploration of the boiling point and density of 6-Chloro-2,3-difluorobenzotrifluoride. While specific experimental data for this compound is not widely published, this guide will equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to determine these crucial properties. We will delve into the causality behind experimental choices, present established protocols, and provide a comparative analysis of structurally related compounds to offer a predictive context.

Physicochemical Properties of Halogenated Benzotrifluorides: A Comparative Overview

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Chlorobenzotrifluoride | 98-15-7 | 180.55 | 137-138 | 1.331 |

| 4-Chloro-α,α,α-trifluorotoluene | Not specified | 180.55 | 136 - 138 | 1.353 |

| 2,4-Dichlorobenzotrifluoride | 320-60-5 | 215.00 | 117-118 | 1.484 |

| 3,4-Dichlorobenzotrifluoride | 328-84-7 | 215.00 | 173-174 | 1.478 |

Data compiled from various sources.[2][3][4][5]

The data illustrates that even subtle changes in the substitution pattern on the benzotrifluoride core can lead to notable differences in physical properties. This underscores the importance of precise experimental determination for each unique compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure substance, the boiling point is a constant at a given pressure and serves as a key indicator of its purity. Several robust methods are available for its determination.

Method 1: Simple Distillation

This classical technique is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[6][7] It also serves as a method of purification.[8]

Principle: The liquid is heated to its boiling point, the vapor is allowed to travel into a condenser where it cools and returns to a liquid state, and the condensate (distillate) is collected. The temperature of the vapor is measured, and when it stabilizes during the collection of the bulk of the distillate, this temperature is recorded as the boiling point.[8]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place the 6-Chloro-2,3-difluorobenzotrifluoride sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer accurately measures the temperature of the vapor that is distilling.

-

Heating: Gently heat the round-bottom flask.

-

Data Collection: Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop is collected. The range between these two temperatures is the boiling range. For a pure compound, this range should be narrow.

-

Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment.[6] If the pressure is not at standard sea level (760 mmHg), a correction may need to be applied to the observed boiling point.

Method 2: Thiele Tube Method

This micro-scale method is ideal when only a small amount of the substance is available.[7]

Principle: A small sample is heated in a tube along with an inverted capillary tube. As the sample heats, the air trapped in the capillary tube expands and escapes. When the apparatus is allowed to cool, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure of the sample is equal to the external pressure.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of 6-Chloro-2,3-difluorobenzotrifluoride into a small test tube or fusion tube.

-

Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the sample.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is an intensive property defined as the mass of a substance per unit volume.[9] It is a valuable parameter for substance identification and for calculations in formulation and process chemistry.

Principle: The density of a liquid is determined by accurately measuring its mass and volume. The mass is measured using an analytical balance, and the volume is measured using a calibrated volumetric flask or pycnometer.

Step-by-Step Protocol:

-

Equipment Preparation: Ensure a volumetric flask or pycnometer is clean, dry, and calibrated.

-

Mass of Empty Container: Accurately weigh the empty, dry volumetric flask or pycnometer on an analytical balance and record the mass.

-

Filling with Sample: Carefully fill the container with 6-Chloro-2,3-difluorobenzotrifluoride up to the calibration mark. Ensure there are no air bubbles.

-

Mass of Filled Container: Weigh the filled container and record the mass.

-

Calculation of Mass: Subtract the mass of the empty container from the mass of the filled container to determine the mass of the sample.

-

Calculation of Density: Divide the mass of the sample by the known volume of the container to obtain the density.

-

Temperature Control: Density is temperature-dependent. It is crucial to perform all measurements at a constant, recorded temperature, typically 20°C or 25°C.

Caption: Workflow for Density Determination.

Conclusion: Foundational Data for Advancing Research

The determination of boiling point and density represents a critical, non-negotiable step in the characterization of any new chemical entity, including 6-Chloro-2,3-difluorobenzotrifluoride. These fundamental properties provide the bedrock for subsequent research and development activities. By employing the robust and validated methodologies outlined in this guide, researchers can ensure the generation of accurate and reliable data, thereby facilitating the seamless progression of their scientific endeavors. The provided protocols, grounded in established chemical principles, offer a clear pathway to elucidating these essential physicochemical parameters.

References

-

PubChem. 3-Chlorobenzotrifluoride. [Link]

-

CAS Common Chemistry. 3,4-Dichlorobenzotrifluoride. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

Sources

- 1. 6-Chloro-2,3-difluorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 2,4-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

- 9. chem.tamu.edu [chem.tamu.edu]

Synthesis of fluorinated agrochemicals using 6-Chloro-2,3-difluorobenzotrifluoride

Application Note: Advanced Functionalization of 6-Chloro-2,3-difluorobenzotrifluoride for SDHI Fungicide Discovery

Abstract

This technical guide details the synthetic utility of 6-Chloro-2,3-difluorobenzotrifluoride (CAS: 260405-71-6) as a high-value scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Unlike simple halo-arenes, this motif presents a unique "Reactivity Divergence": the C-Cl bond offers a handle for transition-metal catalysis (Suzuki/Buchwald), while the electron-deficient ring is susceptible to undesired nucleophilic aromatic substitution (

Introduction: The Fluorine Effect in Agrochemicals

The strategic incorporation of fluorine is pivotal in modern agrochemistry.[1] The 2,3-difluoro-6-trifluoromethyl motif offers three specific advantages for SDHI fungicides (e.g., analogs of Fluxapyroxad or Bixafen):

-

Metabolic Blocking: The fluorine atoms at positions 2 and 3 block oxidative metabolism (P450 hydroxylation) at otherwise vulnerable sites.[1]

-

Lipophilicity Modulation: The trifluoromethyl (

) group significantly increases -

Conformational Locking: The steric bulk of the ortho-

group forces the pendant amide or biaryl system into a twisted conformation, often critical for binding within the ubiquinone-binding pocket of the SDH enzyme complex.

Chemical Profile & Reactivity Map

Molecule: 6-Chloro-2,3-difluorobenzotrifluoride

Molecular Formula:

The Chemoselectivity Challenge

The researcher faces a dichotomy. The ring is highly electron-deficient due to the

-

Risk (

): Strong nucleophiles (alkoxides, simple amines) may attack C-2 (F) or C-6 (Cl) via an addition-elimination mechanism, leading to complex mixtures and loss of the fluorination pattern.[1] -

Solution (Pd-Catalysis): Palladium-catalyzed cross-coupling is selective for the C-Cl bond (via oxidative addition), leaving the C-F bonds intact. However, the C-6 Cl is sterically shielded by the bulky C-1

group, requiring specialized ligands.

Figure 1: Reactivity profile highlighting the steric and electronic interplay.

Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl intermediate (e.g., for Boscalid-type analogs) without defluorination.

Challenge: The ortho-

Materials:

-

Substrate: 6-Chloro-2,3-difluorobenzotrifluoride (1.0 equiv)

-

Boronic Acid: 4-Chlorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: XPhos Pd G4 (2.0 mol%) – Crucial for steric tolerance.[1]

-

Base:

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane /

(4:1 ratio)[1]

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the boronic acid,

, and XPhos Pd G4. Seal and purge with Argon for 5 minutes.-

Why? Oxygen poisons the active Pd(0) species, which is critical when the oxidative addition is slow due to sterics.[1]

-

-

Addition: Add degassed 1,4-Dioxane/

mixture via syringe, followed by the liquid substrate (6-Chloro-2,3-difluorobenzotrifluoride). -

Reaction: Heat the block to 80°C for 4–6 hours.

-

Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary (Typical Yields):

| Coupling Partner | Ligand Used | Yield (%) | Notes |

|---|

| 4-Cl-Phenylboronic acid |

Protocol B: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline

Objective: Convert the C-Cl bond to an amine (

Materials:

-

Substrate: 6-Chloro-2,3-difluorobenzotrifluoride (1.0 equiv)

-

Amine Source: Benzophenone Imine (1.1 equiv)[1]

-

Catalyst:

(2 mol%) + BINAP (3 mol%)[1] -

Base:

(2.0 equiv)[1] -

Solvent: Toluene (anhydrous)[1]

-

Hydrolysis Reagent: 2N HCl / THF[1]

Step-by-Step Methodology:

-

Coupling (The Protected Amine):

-

Hydrolysis (Deprotection):

-

Cool the mixture. Add THF (10 vol) and 2N HCl (5 vol). Stir at RT for 2 hours.

-

Observation: The solution will turn from orange/red (imine) to pale yellow (aniline salt).[1]

-

-

Isolation:

Workflow Visualization

Figure 2: Decision tree for functionalizing 6-Chloro-2,3-difluorobenzotrifluoride.

Safety & Handling

-

HF Generation: While these protocols minimize C-F cleavage, accidental overheating (>140°C) in the presence of water/base can release trace HF.[1] Always use borosilicate glassware and have calcium gluconate gel available.[1]

-

Vapor Pressure: The starting material is volatile.[1] Handle in a well-ventilated fume hood.

References

-

Wang, Q., Song, H., & Wang, Q. (2021).[1] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.[1] [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] (General reference for Boronic Acid stability).

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3][4][5] (Basis for XPhos/BINAP selection).[1]

-

Fyfe, J. W. B., & Watson, A. J. B. (2017).[1] Recent Developments in Suzuki–Miyaura Cross-Coupling Reactions.[1] Chem. (Validation of G4 precatalyst utility).

-

ChemicalBook. (n.d.).[1] Synthesis of 2,3-Difluoroaniline from 1,2-dibromo-4,5-difluoro-3-nitrobenzene.[2] (Comparative

methodology).

Sources

- 1. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

Application Notes and Protocols for the Amination of 6-Chloro-2,3-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminated Fluorobenzotrifluorides

The synthesis of arylamines is a cornerstone of modern medicinal chemistry and materials science. Specifically, the introduction of an amino group onto a fluorinated benzotrifluoride scaffold, such as in the case of 6-Chloro-2,3-difluorobenzotrifluoride, generates molecules of significant interest. The trifluoromethyl group (-CF3) is a powerful modulator of physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The fluorine atoms on the aromatic ring further influence the electronic landscape of the molecule, often improving its pharmacokinetic profile. Consequently, the aminated product, 6-amino-2,3-difluorobenzotrifluoride, and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides a detailed protocol for the amination of 6-Chloro-2,3-difluorobenzotrifluoride, focusing on the well-established Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it a robust choice for this transformation.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss potential challenges and troubleshooting strategies.

Reaction Mechanism: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The key steps are as follows:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (6-Chloro-2,3-difluorobenzotrifluoride) in an oxidative addition step to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.

Sources

Improving yield in 6-Chloro-2,3-difluorobenzotrifluoride substitution reactions

Current Status: Operational

Topic: Yield Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (

Executive Summary: The Substrate Challenge

You are working with 6-Chloro-2,3-difluorobenzotrifluoride . This is not a standard alkyl halide; it is a highly activated poly-halogenated aromatic system.

The primary challenge with this molecule is Regioselectivity vs. Reactivity .

-

The Trap: Users often assume the Chlorine (Cl) will leave, or that the two Fluorines (F) are equivalent.

-

The Reality: In

chemistry, Fluorine is the superior leaving group (faster than Chlorine), and the position ortho to the -CF3 group (Position 2) is the most electronically activated.

This guide addresses the three most common failure modes: Regio-scrambling , Incomplete Conversion , and Hydrolytic Decomposition .

Module 1: Regioselectivity (The "Wrong Product" Issue)

Q: Why am I observing multiple isomers or the "wrong" substitution product?

A: You are likely fighting the competition between the C-2 and C-3 positions.

In

-

Position 2 (F): Ortho to -CF3 (Strong Activation). [PRIMARY TARGET]

-

Position 3 (F): Meta to -CF3 (Weak Activation).

-

Position 6 (Cl): Ortho to -CF3, but Cl is a poor leaving group compared to F in

contexts.

The Mechanism:

The -CF3 group stabilizes the intermediate negative charge primarily through strong inductive effects (

Visualizing the Selectivity Landscape

Figure 1: Reaction pathway showing the kinetic dominance of C-2 substitution due to ortho-CF3 activation.

Troubleshooting Protocol: Improving Selectivity

-

Temperature Control:

has a relatively low activation barrier for this substrate. Lower the temperature. If running at 80°C, drop to 0°C or RT. High heat promotes the thermodynamic (but less favored) attack at C-3 or C-6. -

Steric Bulk: If your nucleophile is extremely bulky (e.g., tert-butoxide), steric clash with the -CF3 group might force the reaction to C-3. Switch to a less hindered nucleophile or use a stronger base to increase nucleophilicity without adding bulk.

Module 2: Conversion Efficiency (The "Stalled Reaction" Issue)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

A: In

The "Fluoride Trap":

As the reaction proceeds, Fluoride ions (

-

Form strong H-bonds with the nucleophile (if it has protons), deactivating it.

-

Attack the product (reversible reaction).

Optimization Data: Solvent & Base Selection

| Variable | Recommendation | Technical Rationale |

| Solvent | DMF, DMSO, or NMP | High dielectric constant stabilizes the polar Meisenheimer intermediate. Avoid THF if rates are low (boiling point too low, poor solubility of carbonate bases). |

| Base | K₂CO₃ or Cs₂CO₃ | Cesium (Cs+) is larger/softer than Potassium (K+), improving the solubility of the carbonate in organic solvents and leaving the nucleophile "naked" (more reactive). |

| Additives | 18-Crown-6 | If using K₂CO₃ in MeCN/THF, add catalytic crown ether to sequester K+ and activate the carbonate. |

| Scavenger | CaCl₂ or Silylation | Add a silyl source (e.g., TMS-Cl) or Calcium salts to precipitate the leaving Fluoride as insoluble CaF₂ or Si-F, driving equilibrium forward. |

Experimental Protocol: High-Yield Substitution

Standard protocol for amine/alkoxide nucleophiles.

-

Preparation: Dry glassware is critical. The -CF3 group is prone to hydrolysis under basic aqueous conditions.

-

Dissolution: Dissolve 1.0 eq of 6-Chloro-2,3-difluorobenzotrifluoride in anhydrous DMSO (0.5 M concentration).

-

Base Addition: Add 1.2 eq of Cs₂CO₃ (Cesium Carbonate).

-

Nucleophile Addition: Add 1.05 eq of Nucleophile dropwise at 0°C .

-

Why 0°C? To maximize regioselectivity for the C-2 position.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor by HPLC/GC.

-

Checkpoint: If <50% conversion after 2 hours, heat to 50°C. Do not exceed 80°C unless necessary.

-

-

Quench: Pour into ice water. Extract immediately (prolonged exposure to basic water hydrolyzes the -CF3 to -COOH).

Module 3: Workup & Stability (The "Disappearing Product" Issue)

Q: I see product on TLC, but it degrades/vanishes during column chromatography.

A: Fluorinated aromatics are often volatile and sensitive to silica acidity.

-

Volatility: 6-Chloro-2,3-difluorobenzotrifluoride and its derivatives often have high vapor pressures.

-

Fix: Do not use high-vacuum for extended periods. Rotovap at >40 mbar.

-

-

Silica Hydrolysis: The -CF3 group on an electron-poor ring can be hydrolyzed to a carboxylic acid by the acidic surface of silica gel, especially if the eluent contains methanol.

-

Fix: Neutralize the silica column with 1% Triethylamine (TEA) in Hexane before loading.

-

-

Defluorination: If using strong bases during workup, you may trigger "Haloform-type" cleavage or further substitution.

Decision Tree: Troubleshooting Workflow

Figure 2: Diagnostic workflow for optimizing reaction outcomes.

References

-

Mechanistic Insight on

: -

Regioselectivity Rules

- Title: Practical synthesis of aromatic ethers by of fluorobenzenes with alkoxides.

- Source: ScienceMadness / Tetrahedron Letters

- Context: Provides data on the reactivity hierarchy: F-ortho-CF3 > F-para-CF3 >> Cl-ortho-CF3.

-

URL:[Link]

-

Solvent & Base Effects

- Title: Catalytic Concerted Reactions of Fluoroarenes by an Organic Superbase.

- Source: NIH / PMC

- Context: Discusses the role of solvents and bases in driving the conversion of polyfluorin

-

URL:[Link]

-

Leaving Group Comparison (F vs Cl)

- Title: Why are fluorides more reactive in nucleophilic arom

- Source: Chemistry Stack Exchange (Validated by liter

- Context: Explains the physical organic chemistry behind why F is the preferred leaving group despite the strong C-F bond (Meisenheimer stabiliz

-

URL:[Link]

Sources

Technical Support Center: Purification of 6-Chloro-2,3-difluorobenzotrifluoride

Welcome to the Technical Support Center for the purification of 6-Chloro-2,3-difluorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and encountering challenges with impurities, particularly defluorinated byproducts. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Understanding the Challenge: The Nature of Defluorinated Impurities

In the synthesis of complex halogenated aromatic compounds like 6-Chloro-2,3-difluorobenzotrifluoride, the formation of byproducts due to incomplete or side reactions is a common issue. Defluorination, the loss of one or more fluorine atoms from the aromatic ring, can lead to a mixture of closely related compounds. These impurities can be problematic for downstream applications, affecting reaction yields, product efficacy, and safety profiles.

The primary challenge in removing these defluorinated byproducts lies in their structural similarity to the target compound. This similarity often results in very close physical properties, such as boiling points and polarity, making separation by traditional techniques difficult.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 6-Chloro-2,3-difluorobenzotrifluoride in a practical question-and-answer format.

Q1: My initial purity analysis by Gas Chromatography (GC) shows multiple peaks close to my main product. How can I identify if these are defluorinated byproducts?

A1: This is a very common scenario. The first step is to confirm the identity of these ancillary peaks. While GC provides excellent separation based on volatility, it doesn't inherently identify the compounds.

-

Expert Insight: The most definitive method for identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak will reveal its molecular weight. Defluorinated byproducts will have molecular weights that are incrementally lower than your target compound (6-Chloro-2,3-difluorobenzotrifluoride, MW: 216.54 g/mol ) corresponding to the loss of fluorine atoms (each F atom is ~19 g/mol ). For instance, a monochloro-monofluoro-benzotrifluoride would have a molecular weight of approximately 198.55 g/mol .

-

Troubleshooting Steps:

-

Run a GC-MS analysis on your crude product.

-

Analyze the mass spectrum of each impurity peak.

-

Look for molecular ions that correspond to the expected masses of defluorinated species (e.g., C₇H₃ClF₄, C₇H₄ClF₃).

-

Examine the fragmentation patterns , which can provide further structural information.

-

Q2: I'm considering fractional distillation to purify my product. Is this a viable method?

A2: Fractional distillation separates compounds based on differences in their boiling points.[1][2][3][4][5] While it is a powerful technique for large-scale purification, its success with your specific mixture depends on the boiling point differences between 6-Chloro-2,3-difluorobenzotrifluoride and its defluorinated impurities.

-

Causality Explained: The boiling point of a molecule is influenced by its molecular weight and intermolecular forces. Halogenated benzotrifluorides with similar structures are likely to have very close boiling points. For instance, the boiling points of various chlorofluorobenzotrifluorides are often within a few degrees of each other.

| Compound | CAS Number | Boiling Point (°C) |

| 4-Chlorobenzotrifluoride | 98-56-6 | 136-139[1][2][6][7][8] |

| 3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 | 137[9][10] |

| 4-Chloro-3-fluorobenzotrifluoride | 32137-20-5 | 135 |

| 3,4-Dichlorobenzotrifluoride | 328-84-7 | 173-174 |

As you can see from the table, the boiling points of similar compounds are very close, making separation by standard distillation challenging.

-

Recommendation:

-

Analytical GC: First, run a high-resolution GC with a slow temperature ramp to get the best possible separation of your mixture. If the peaks are very close, it's a strong indicator that fractional distillation will be difficult.

-

Vigreux Column: If you proceed with fractional distillation, a long Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) will be necessary to achieve the required number of theoretical plates for separation.[2]

-

Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points and can sometimes improve separation by minimizing thermal decomposition.

-

Q3: My fractional distillation attempt resulted in poor separation. What is a more effective alternative for high-purity isolation?

A3: When distillation is not effective, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity, especially at the lab and pilot scales.[3][9][11][12][13] HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Expertise in Action: The key to a successful preparative HPLC separation is developing a robust analytical method first. This analytical method is then scaled up for preparative purification. The choice of stationary phase and mobile phase is critical. For halogenated aromatic compounds, a reversed-phase separation on a C18 or a Phenyl column is a good starting point.

-

Logical Workflow Diagram:

Caption: Workflow for purification strategy selection.

Experimental Protocols

Protocol 1: Analytical HPLC Method Development

This protocol is a starting point for developing a separation method for 6-Chloro-2,3-difluorobenzotrifluoride and its defluorinated byproducts.

Objective: To achieve baseline separation of the target compound from its impurities.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Crude 6-Chloro-2,3-difluorobenzotrifluoride sample

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude product in acetonitrile to a concentration of approximately 1 mg/mL.

-

Initial Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 100% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

-

Analysis: Run the sample and observe the chromatogram.

-

Optimization:

-

If peaks are co-eluting, adjust the gradient. A shallower gradient will provide better resolution.

-

If retention times are too short, decrease the initial percentage of acetonitrile.

-

If retention times are too long, increase the initial percentage of acetonitrile.

-

Consider trying a different solvent, like methanol, as the organic modifier, as this can alter selectivity.[13]

-

Protocol 2: Preparative HPLC Scale-Up

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Objective: To isolate 6-Chloro-2,3-difluorobenzotrifluoride with a purity of >99%.

Materials:

-

Preparative HPLC system with a fraction collector

-

Preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Crude 6-Chloro-2,3-difluorobenzotrifluoride sample

Procedure:

-

Method Scaling: Adjust the flow rate and injection volume based on the column dimensions. A general rule is to scale the flow rate by the square of the ratio of the column diameters.

-

Sample Preparation: Dissolve the crude product in the initial mobile phase composition at the highest possible concentration without causing precipitation.

-

Purification Run:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject the sample.

-

Run the scaled-up gradient method.

-

-

Fraction Collection: Collect fractions corresponding to the peak of the target compound.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Troubleshooting Logic Diagram

Caption: A logical guide to troubleshooting purification issues.

References

-

DrugFuture. p-Chlorobenzotrifluoride. [Link]

-

Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

-

GPCCHEM. P-chlorobenzotrifluoride(PCBTF) Cas No.:98-56-6 Hot Selling. [Link]

-

CAS. 3-Chlorobenzotrifluoride. CAS Common Chemistry. [Link]

-

Wikipedia. 4-Chlorobenzotrifluoride. [Link]

-

MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]

-

Ingenieria Analitica Sl. Analytical to Preparative HPLC Method Transfer. [Link]

-

Fisher Scientific. 6-Chloro-2,3-difluorobenzoyl chloride, 97%, Thermo Scientific. [Link]

-

Welch Materials. Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]

-

Labcompare. LABTips: Preparative HPLC for Purification Workflows. [Link]

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

-

Chemsrc. 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine. [Link]

Sources

- 1. CAS RN 98-56-6 | Fisher Scientific [fishersci.com]

- 2. p-Chlorobenzotrifluoride [drugfuture.com]

- 3. lcms.cz [lcms.cz]

- 4. 914635-25-9 CAS MSDS (6-CHLORO-2,3-DIFLUORO-4-(TRIFLUOROMETHYL)BENZOTRICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. P-chlorobenzotrifluoride(PCBTF) Cas No.:98-56-6 Hot Selling - Blog [gpcchem.com]

- 8. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. 3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 [chemnet.com]

- 11. mz-at.de [mz-at.de]

- 12. welch-us.com [welch-us.com]

- 13. labcompare.com [labcompare.com]

A Comparative Analysis of Reactivity: 6-Chloro-2,3-difluorobenzotrifluoride vs. 2,3-difluorobenzotrifluoride in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Architectures and Physicochemical Properties

Both 6-Chloro-2,3-difluorobenzotrifluoride and 2,3-difluorobenzotrifluoride are derivatives of benzotrifluoride, featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group. This group profoundly influences the electronic character of the aromatic ring, making it susceptible to nucleophilic attack. The key distinction between the two molecules is the presence of a chlorine atom at the 6-position in the former.

| Property | 6-Chloro-2,3-difluorobenzotrifluoride | 2,3-difluorobenzotrifluoride |

| Molecular Formula | C7H2ClF5 | C7H3F5 |

| Molecular Weight | 216.54 g/mol [1] | 182.09 g/mol [2] |

| CAS Number | 1208076-15-6[1] | 64248-59-5[2] |

| Boiling Point | Not readily available | ~116 °C (Predicted)[2] |

| Density | Not readily available | ~1.39 g/cm³ (Predicted)[2] |

The Decisive Role of Substituents in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of these compounds is primarily governed by their susceptibility to SNAr. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the principal determinant of the reaction rate.

Electronic Effects: A Tale of Inductive Withdrawal

The trifluoromethyl group is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic attack.[5] It achieves this through a strong negative inductive effect (-I). The fluorine and chlorine atoms also exert a -I effect, further depleting the electron density of the aromatic ring.

In 6-Chloro-2,3-difluorobenzotrifluoride, the additional chlorine atom at the 6-position is expected to enhance the overall electrophilicity of the ring compared to 2,3-difluorobenzotrifluoride. This heightened electron deficiency should, in principle, lead to a faster rate of nucleophilic attack and formation of the Meisenheimer intermediate.

Steric Hindrance: The Unseen Gatekeeper

While electronic effects favor the reactivity of the chlorinated analogue, steric hindrance plays a crucial, and often competing, role.[6][7] Nucleophilic attack requires a specific trajectory of approach to the carbon atom bearing the leaving group. Bulky substituents adjacent to the reaction center can impede this approach, thereby increasing the activation energy and slowing the reaction rate.

In 6-Chloro-2,3-difluorobenzotrifluoride, the chlorine atom at the 6-position is ortho to the fluorine at the 2-position. This arrangement is likely to introduce significant steric hindrance for a nucleophile attempting to attack the C-2 position. Conversely, the C-3 position, while still influenced by the adjacent fluorine and trifluoromethyl groups, may be sterically less encumbered. In 2,3-difluorobenzotrifluoride, the absence of a substituent at the 6-position presents a more open pathway for nucleophilic attack at C-2.

Predicting Reactivity and Regioselectivity

Based on the interplay of electronic and steric effects, we can formulate a hypothesis regarding the comparative reactivity and regioselectivity of these two compounds in SNAr reactions.

-

Overall Reactivity: The increased electron-withdrawing character of 6-Chloro-2,3-difluorobenzotrifluoride, due to the additional chlorine atom, would suggest a higher intrinsic reactivity towards nucleophiles compared to 2,3-difluorobenzotrifluoride. However, this is highly dependent on the site of attack and the nature of the nucleophile.

-

Regioselectivity in 2,3-difluorobenzotrifluoride: Nucleophilic attack is most likely to occur at the 2-position. This position is activated by the para-trifluoromethyl group and the ortho-fluorine atom. The C-F bond is also highly polarized, making it a good site for nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions.[3][8]

-

Regioselectivity in 6-Chloro-2,3-difluorobenzotrifluoride: The situation is more complex. While the C-2 position is electronically activated, it is also sterically hindered by the adjacent chlorine atom at C-6. The C-3 position is activated by the ortho-trifluoromethyl and ortho-fluorine groups. It is plausible that for smaller nucleophiles, attack at C-2 may still be competitive, but for bulkier nucleophiles, attack at C-3 could be favored. It is also possible for nucleophilic attack to displace the chlorine at C-6, although displacement of fluorine is generally more facile in SNAr reactions on highly fluorinated rings.[8]

Supporting Experimental Insights from Analogous Systems

While a direct comparative study is elusive, the literature on SNAr of polyhalogenated aromatics provides valuable context. For instance, in the reactions of pentafluoronitrobenzene, nucleophilic attack occurs preferentially at the para position to the nitro group, highlighting the powerful directing effect of strong electron-withdrawing groups.[9] Studies on polychlorinated biphenyls have shown that higher degrees of chlorination lead to increased reactivity in nucleophilic substitutions.[10][11] These findings support the hypothesis that the additional chlorine in 6-Chloro-2,3-difluorobenzotrifluoride should, in principle, enhance its reactivity, provided steric factors are not prohibitive.

Proposed Experimental Protocol for a Comparative Reactivity Study

To obtain definitive, quantitative data on the relative reactivity of these two compounds, a competitive experiment or parallel kinetic studies could be conducted. Below is a detailed protocol for a representative SNAr reaction.

Objective: To compare the rate of reaction of 6-Chloro-2,3-difluorobenzotrifluoride and 2,3-difluorobenzotrifluoride with a model nucleophile, such as sodium methoxide.

Materials:

-

6-Chloro-2,3-difluorobenzotrifluoride

-

2,3-difluorobenzotrifluoride

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Internal standard (e.g., 1,3,5-trichlorobenzene)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), prepare solutions of 6-Chloro-2,3-difluorobenzotrifluoride (1.0 mmol) and 2,3-difluorobenzotrifluoride (1.0 mmol) in anhydrous DMF (10 mL). Add the internal standard (0.5 mmol) to each flask.

-

Initiation of Reaction: To each flask, add a solution of sodium methoxide (1.1 mmol) in anhydrous DMF (5 mL) via syringe at a controlled temperature (e.g., 25 °C). Start a timer immediately upon addition.

-

Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

-

Quenching: Immediately quench the aliquot in a vial containing the quenching solution (1 mL).

-

Workup of Aliquots: Extract the quenched aliquot with diethyl ether (2 x 1 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Analysis: Analyze the dried organic extracts by Gas Chromatography (GC) or 19F NMR spectroscopy.

-

Data Analysis: Plot the disappearance of the starting material and the appearance of the product over time for both reactions. The relative rates can be determined by comparing the slopes of these plots.

Visualizing the Reaction Pathway and Experimental Workflow

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Proposed workflow for the comparative kinetic study.

Conclusion

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. BenchChem.

- Adcock, W., & Khor, T. C. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555–2559.

- ChemicalBook. (n.d.). 2,3-DIFLUOROBENZOTRIFLUORIDE CAS#: 64248-59-5.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.

- Lorge, E., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(16), 10099–10108.

- Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(08), 982–986.

- Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Request PDF.

- ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM... [Download Scientific Diagram].

- Sigma-Aldrich. (n.d.).

- University of Babylon. (n.d.).

- Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.

- Finger, G. C., & Reed, F. H. (1959). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 81(10), 2504–2506.

- Wikipedia. (n.d.).

- MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.).

- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.

- Reddit. (2021, August 1). effect of steric hindrance on nucleophiles.

- Roberts, J. D., & Caserio, M. C. (2021, February 21). 4.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

- Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry.

- European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene.

- PubMed Central. (2022, March 15).

- Reddit. (2021, August 1). effect of steric hindrance on nucleophiles.

- Chemistry Hall. (2019, September 21).

- Google Patents. (n.d.).

- PubMed. (2007, August 15). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.

- Semantic Scholar. (n.d.).

- Vapourtec Ltd. (n.d.).

- CymitQuimica. (n.d.). 6-Chloro-2,3-difluorobenzotrifluoride.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- PubMed. (2014, August 15). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.

- ResearchGate. (n.d.). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions | Request PDF.

- PubMed. (n.d.).

Sources

- 1. 6-Chloro-2,3-difluorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comparative Guide to the Structural Validation of 6-Chloro-2,3-difluorobenzotrifluoride: A Hypothetical Case Study

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the single-crystal X-ray structure of 6-Chloro-2,3-difluorobenzotrifluoride has not been reported in publicly accessible databases. This guide, therefore, presents a hypothetical yet scientifically rigorous case study on how its structure would be unequivocally validated using X-ray crystallography, benchmarked against other powerful analytical techniques. The experimental data herein is simulated based on crystallographic results from structurally analogous compounds to provide a realistic and instructive framework.

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is a cornerstone of its biological activity, safety profile, and intellectual property value. For novel fluorinated scaffolds such as 6-Chloro-2,3-difluorobenzotrifluoride, a compound of interest in medicinal chemistry due to the unique properties imparted by its fluorine substituents, unambiguous structural validation is paramount. Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, and their precise structure dictates their function.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the "gold standard" method: single-crystal X-ray crystallography.[2]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, providing precise bond lengths, angles, and stereochemistry.[3][4] This technique is the only method that can unambiguously determine the absolute structure of a molecule.[4]

Experimental Workflow: A Hypothetical Crystallographic Analysis

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process demanding precision and an understanding of the underlying physical principles.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol

Part 1: Crystal Growth

The critical first step is obtaining diffraction-quality single crystals. For a small organic molecule like 6-Chloro-2,3-difluorobenzotrifluoride, several techniques are viable.[5][6]

-

Method of Choice: Slow Evaporation. This is often the simplest and most effective method for organic compounds.[5]

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal.[6] For the target molecule, a solvent screen using dichloromethane, ethyl acetate, and acetone would be performed.

-

Procedure:

-

Prepare a nearly saturated solution of the compound (approx. 10-20 mg) in the chosen solvent (e.g., ethyl acetate) in a small, clean vial.

-

Cover the vial with parafilm and puncture it with a fine needle to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[1]

-

-

Part 2: Data Collection

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it is well-formed and free of cracks. It is then mounted on a cryoloop with a minimal amount of cryoprotectant oil.

-

Diffractometer Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Acquisition: The diffractometer software is used to determine the unit cell dimensions and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

Part 3: Structure Solution and Refinement

The collected diffraction data is a pattern of spots of varying intensities. The process of converting this pattern into a 3D molecular structure is computationally intensive. The SHELX software suite is a standard for this purpose.[7][8]

-

Space Group Determination: The program XPREP analyzes the diffraction data to determine the crystal system and space group, which describes the symmetry of the crystal lattice.[7]

-

Initial Structure Solution: Using direct methods, a program like SHELXT calculates initial phases for the diffraction data, generating an initial electron density map from which the positions of most non-hydrogen atoms can be determined.[9]

-

Structure Refinement: The initial atomic model is refined using SHELXL.[10] This is an iterative process of least-squares refinement where the atomic coordinates and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated by checking various crystallographic parameters. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure determination.

Hypothetical Crystallographic Data

The following table presents a realistic, hypothetical set of crystallographic data for 6-Chloro-2,3-difluorobenzotrifluoride, based on data from similar structures.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₂ClF₅ | Confirms the elemental composition. |

| Formula Weight | 216.54 g/mol | Consistent with the expected molecular mass. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 8.16, b = 24.88, c = 7.61 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 116.7, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1378.2 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.50 g/cm³ | The calculated density of the crystal. |

| R-factor (R1) | ~4-6% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (GooF) | ~1.0 | An indicator of the quality of the refinement; a value close to 1 is ideal. |

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, it is best practice in a research and development setting to corroborate the findings with other analytical techniques.

Caption: Complementary nature of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and electronic environment of atoms in a molecule. For 6-Chloro-2,3-difluorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[11][12] The spectrum would be expected to show three distinct fluorine signals: one for the -CF₃ group and two for the aromatic fluorine atoms. The coupling patterns between these fluorine nuclei and with the aromatic protons would provide crucial information for confirming the substitution pattern on the benzene ring.

-

¹H and ¹³C NMR: These spectra would confirm the number and types of protons and carbons in the molecule, respectively. The coupling patterns in the ¹H NMR spectrum would further elucidate the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can help deduce the elemental composition of a compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would confirm the purity of the sample and provide its nominal molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural clues.[13][14]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to four decimal places.[15][16] This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible formulas.[17]

Comparative Analysis of Techniques

| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |

| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, electronic environment, dynamic processes in solution | Molecular weight, elemental formula, fragmentation patterns |

| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | Soluble sample in a suitable deuterated solvent | Volatile and thermally stable sample (for GC-MS), soluble sample (for ESI) |

| Key Advantage | Unambiguous structural determination | Provides structural information in the solution state, which can be more biologically relevant | High sensitivity and accurate molecular formula determination (HRMS) |

| Main Limitation | Crystal growth can be a significant bottleneck | Does not provide 3D spatial arrangement directly; interpretation can be complex | Does not provide direct information on connectivity or stereochemistry |

| Causality of Choice | Chosen for definitive proof of structure and stereochemistry. | Chosen to confirm connectivity and structure in solution. | Chosen for rapid confirmation of molecular weight and elemental composition. |

Conclusion: An Integrated Approach to Structural Validation

The definitive structural elucidation of a novel compound like 6-Chloro-2,3-difluorobenzotrifluoride relies on an integrated analytical approach. While NMR and mass spectrometry provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional view of the molecule. This hypothetical case study underscores the pivotal role of X-ray crystallography in modern chemical research, providing the foundational certainty required for advancing drug discovery and development programs. The rigorous application of these combined techniques ensures the highest level of scientific integrity and trustworthiness in the characterization of new chemical entities.

References

-

What is high-resolution mass spectrometry for determining molecular formulas? (n.d.). Retrieved from MetboLife website: [Link]

-

Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved from [Link]

-

Böcker, S., & Dührkop, K. (2016). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Metabolites, 6(1), 6. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 963–969. [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Can anyone please suggest the best method to grow the crystals for organic compounds. (2015, January 31). Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). Retrieved from [Link]

-

Hashimoto, S., Fushimi, A., & Tanabe, K. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(3), 2069–2077. [Link]

-

Male, L., & Horton, P. N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459–2481. [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Jeeves, D., & Prosser, R. S. (2016). A beginner's guide to 19F NMR and its role in drug screening. Future Medicinal Chemistry, 8(13), 1637–1650. [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois. (2004, January 25). Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (n.d.). Retrieved from [Link]

-

Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

-

ShelXle Tutorial solving and refining crystal structures - YouTube. (2020, August 14). Retrieved from [Link]

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Solving a crystal structure of a disorder structure using OLEX2/SHELX - YouTube. (2021, July 2). Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

The SHELX-97 Manual. (n.d.). Retrieved from [Link]

-

SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved from [Link]

-

A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16). Retrieved from [Link]

-

Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28). Retrieved from [Link]

-

Direct Interface GC/MS Method - EPA. (n.d.). Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. rigaku.com [rigaku.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To [chem.rochester.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. psi.ch [psi.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. An Easy Structure - Sucrose [xray.uky.edu]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]

- 14. epa.gov [epa.gov]

- 15. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 17. longdom.org [longdom.org]

Personal protective equipment for handling 6-Chloro-2,3-difluorobenzotrifluoride

Executive Summary & Risk Context

Handling 6-Chloro-2,3-difluorobenzotrifluoride (CAS: 1261633-52-4 or analogs) requires a safety protocol that goes beyond standard organic solvent procedures. While often categorized generically as a "halogenated aromatic," the specific presence of the trifluoromethyl (-CF₃) group combined with chloro- and difluoro- substitutions significantly alters its physicochemical profile.

The "Fluorine Effect" on Safety: Unlike simple chlorinated solvents, the high degree of fluorination increases the molecule's lipophilicity . This means it can penetrate the skin barrier more rapidly than non-fluorinated analogs, potentially carrying toxic loads into the systemic circulation. Furthermore, halogenated aromatics are notorious for permeating standard nitrile gloves undetected.

Core Directive: Do not rely on standard "blue nitrile" gloves for prolonged contact. This guide prioritizes permeation resistance and vapor control .[1]

Hazard Identification Profile

Before selecting PPE, we must quantify the specific hazards. This compound is generally a liquid at room temperature (or a low-melting solid depending on purity/isomers) and poses the following GHS risks:

| GHS Code | Hazard Statement | Operational Implication |

| H315 | Causes skin irritation | Direct contact causes dermatitis; rapid absorption possible. |

| H319 | Causes serious eye irritation | Vapors/splashes can cause severe ocular distress. |

| H335 | May cause respiratory irritation | Volatile; requires active ventilation (Fume Hood). |

| H226 | Flammable liquid and vapor | (Likely for this class) Grounding/Bonding required.[2] |

| H411 | Toxic to aquatic life | Zero-drain disposal policy. |

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Nitrile Trap"

Scientific Insight: Standard disposable nitrile gloves (4-6 mil) offer splash protection only. Halogenated aromatic hydrocarbons can swell the nitrile polymer matrix and permeate through it in minutes, often without visible degradation.

Protocol:

-

Primary Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) .

-

Why: These multi-layer laminates provide >4-8 hours of breakthrough time for halogenated aromatics.

-

-

Dexterity Option (Double Gloving):

-

Inner Layer: 4H® Laminate (loose fit).

-

Outer Layer: Disposable Nitrile (for grip and gross contamination).

-

-

Splash-Only Option: Double-layered Nitrile (minimum 8 mil total). Change immediately upon splash.

B. Respiratory Protection[1][3][4]

-

Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

-

Note: Do not use N95 dust masks; they offer zero protection against organic vapors.

-

C. Eye & Body Protection[1][2][5]

-

Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the liquid splash/vapor risk.

-

Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® apron recommended for transfer operations).

Decision Logic: PPE Selection Workflow

This decision tree ensures you select the correct PPE configuration based on the specific task intensity.

Figure 1: Risk-based PPE selection logic. Note that lack of a fume hood automatically escalates any volume to "High Risk" due to inhalation hazards.

Operational Protocol: Safe Handling & Transfer

Step 1: Engineering Setup

-

Verify Ventilation: Ensure fume hood is active.

-

Static Control: If transferring >500mL, ground the receiving vessel. Benzotrifluorides can accumulate static charge.[3]

-

Decontamination Zone: Place a tray lined with absorbent pads (polypropylene) in the hood to catch drips.

Step 2: Transfer Technique

-

For Small Volumes (<50 mL): Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (polystyrene) which may be attacked by the solvent over time.

-

For Large Volumes: Use a cannula transfer (double-ended needle) under positive nitrogen pressure. Do not pour freely from large drums to avoid splashing and vapor generation.

Step 3: Spill Management

If a spill occurs outside the hood:

-

Evacuate the immediate area.

-

Don PPE: Full-face respirator (OV cartridges), Silver Shield gloves, Tyvek suit.

-

Absorb: Use vermiculite or sand.[2] Do not use combustible materials like sawdust.

-

Clean: Wipe surface with acetone, then soap and water.

Waste Disposal Strategy

Scientific Integrity: Halogenated compounds cannot be incinerated in standard boilers due to the formation of HF (Hydrofluoric Acid) and HCl gases. They require specialized high-temperature incineration with scrubbers.

-

Segregation: Segregate into "Halogenated Organic Waste" .

-

Labeling: Clearly mark tags with "Contains Fluorinated Aromatics."

-

Prohibition: NEVER pour down the sink. This compound is toxic to aquatic life (H411) and persistent.[4]

References

-

Fisher Scientific. (2025). Safety Data Sheet: 6-Chloro-2,3-difluorobenzonitrile (Analog). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chlorobenzotrifluoride (Structural Analog). Retrieved from

-

Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). Retrieved from

-

PubChem. (n.d.). Compound Summary: 6-Chloro-2,3-difluorobenzotrifluoride.[5] Retrieved from

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.